3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride
Overview
Description
“3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803588-88-6 . It has a molecular weight of 215.7 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8;/h1-4,8-9H,5-7,13H2;1H . This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder . It should be stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Synthesis : A potent hNK-1 receptor antagonist, 3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride, was synthesized using asymmetric methods involving π-allyl palladium chemistry, enzymatic reduction, and stereospecific 1,4-addition. This synthesis was notable for setting two chiral centers and introducing a 4-fluorophenyl group to the cyclopentene ring in a stereospecific manner (Yasuda et al., 2011).
Domino Reactions : The compound was used in domino reactions with aromatic or heterocyclic aldehydes, leading to the formation of partially hydrogenated compounds. These reactions showed regioselective outcomes and confirmed the structure of related compounds by X-ray diffraction (Lipson et al., 2015).
Structural Identification and Analysis : A study focused on the structure identification and analysis of a suspected chemical precursor of 2-fluorodeschloroketamine, which provided insights into the fragmentation pathway and decomposition mechanisms of related compounds (Luo et al., 2022).
Pharmacological and Biological Applications
Neuroleptic Activity : The synthesis of analogs of this compound demonstrated potential neuroleptic activity. These analogs were obtained through specific reactions involving bromomethyl compounds and heterocyclic amines (Caamaño et al., 1987).
Anti-Influenza Virus Activity : Novel tricyclic compounds with unique amine moieties, including a derivative of this compound, showed potent anti-influenza A virus activity. These findings suggest potential applications in developing novel anti-influenza virus agents for humans (Oka et al., 2001).
Solution Structures : A study on the solution structures of lithium enolates of related compounds, such as cyclopentanone and fluorophenolates, provided insights into their tetrameric structures in various solvents. This research contributes to understanding the chemical behavior of related compounds in different environments (Kolonko et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-(2-fluorophenyl)cyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8;/h1-4,8-9H,5-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPWNKGGCAGQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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